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molecular formula C13H14O4 B7847256 Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B7847256
M. Wt: 234.25 g/mol
InChI Key: HVNFFABLEKIFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04889871

Procedure details

A 50% slurry of NaH (30 g, 0.62 moles) in hexane was filtered through a fritted glass funnel to remove the mineral oil. The NaH was then added to a 2L flask, covered with 300 ml of tetrahydrofuran (THF), and placed under a N2 atmosphere. Upon the addition of 0.62 moles of dimethyl carbonate at one time with stirring, the reaction mixture was heated to 40°-50° C., whereupon 50 g (0.28 moles) of commerically available 7-methoxy-1-tetralone in 150 ml of THF was added at a rate to minimize foaming (1 hr.). Afte refluxing the reaction mixture for 2 hrs., the solution (red) was cooled to room temperature and slowly acidified by the addition of 45 ml of acetic acid. The resulting paste was dissolved upon addition of 50 ml of water. Ether was added and the layers were separated. The organic phase was washed with H2O, 3% NaHCO3 solution, and dried (Na2SO4 ). After filtration, the solvent was evaporated on a rotary evaporator. The residue was distilled at 168°-170° C. at 0.2 mm Hg.
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.62 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:8])([O:6][CH3:7])OC.[CH3:9][O:10][C:11]1[CH:20]=[C:19]2[C:14]([CH2:15][CH2:16][CH2:17][C:18]2=[O:21])=[CH:13][CH:12]=1.C(O)(=O)C>CCCCCC.O1CCCC1.CCOCC.O>[CH3:9][O:10][C:11]1[CH:20]=[C:19]2[C:14]([CH2:15][CH2:16][CH:17]([C:3]([O:6][CH3:7])=[O:8])[C:18]2=[O:21])=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0.62 mol
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the mineral oil
ADDITION
Type
ADDITION
Details
The NaH was then added to a 2L flask
ADDITION
Type
ADDITION
Details
was added at a rate
CUSTOM
Type
CUSTOM
Details
foaming (1 hr.)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Afte refluxing the reaction mixture for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed with H2O, 3% NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4 )
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 168°-170° C. at 0.2 mm Hg

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2CCC(C(C2=C1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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